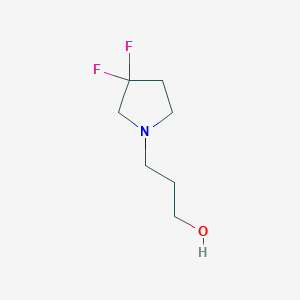

3,3-Difluoro-1-pyrrolidinepropanol

Description

3,3-Difluoro-1-pyrrolidinepropanol is a fluorinated organic compound featuring a pyrrolidine ring (a five-membered amine heterocycle) attached to a propanol backbone with two fluorine atoms at the 3rd carbon position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound is of interest in pharmaceutical and agrochemical research, where fluorine substitution is often leveraged to modulate bioavailability and binding affinity .

Properties

Molecular Formula |

C7H13F2NO |

|---|---|

Molecular Weight |

165.18 g/mol |

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)2-4-10(6-7)3-1-5-11/h11H,1-6H2 |

InChI Key |

PKXQFQUMZBJFML-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1(F)F)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-pyrrolidinepropanol can be achieved through various methods. One efficient route involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method yields enantioenriched 3,3-difluoropyrrolidinyl derivatives with high stereoselectivity and yield.

Industrial Production Methods

Industrial production methods for 3,3-Difluoro-1-pyrrolidinepropanol typically involve large-scale synthesis using similar catalytic processes. The use of copper(I) catalysts and fluorinated styrenes in controlled environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-pyrrolidinepropanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-1-pyrrolidinepropanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique properties imparted by the fluorine atoms.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-pyrrolidinepropanol involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in altering the compound’s biological activity by affecting its interaction with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several fluorinated and heterocyclic compounds, though none directly mirror the structure of 3,3-Difluoro-1-pyrrolidinepropanol.

2.1. Fluorinated Alcohols and Amines

- 1,3-Difluoro-2-propanol (): Structure: A simple diol with fluorine atoms at the 1st and 3rd carbons. This limits its utility in drug design compared to 3,3-Difluoro-1-pyrrolidinepropanol, where the pyrrolidine enhances interaction with biological targets .

3-(Difluoromethyl)-1-methyl-1H-Pyrazole-4-carboxamide ():

- Structure : A pyrazole ring with a difluoromethyl group and carboxamide substituent.

- Comparison : The difluoromethyl group improves metabolic stability, but the carboxamide and pyrazole moieties make it more suited for fungicidal applications (e.g., as a plant protection agent) rather than neurological or pharmaceutical uses, where pyrrolidine derivatives are prevalent .

2.2. Heterocyclic Amines

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: A propanol derivative with a methylamino group and thiophene ring. This compound is primarily an impurity in steroid synthesis, unlike 3,3-Difluoro-1-pyrrolidinepropanol, which is designed for deliberate bioactivity modulation .

- e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Structure: A chiral amine with naphthalene and thiophene substituents. In contrast, 3,3-Difluoro-1-pyrrolidinepropanol’s compact structure and fluorine atoms balance lipophilicity and solubility for CNS-targeted applications .

Data Table: Key Structural and Functional Differences

| Compound | Core Structure | Fluorine Position | Heterocycle/Aromatic Group | Primary Application |

|---|---|---|---|---|

| 3,3-Difluoro-1-pyrrolidinepropanol | Pyrrolidine + propanol | C3 | None | Pharmaceuticals |

| 1,3-Difluoro-2-propanol | Diol | C1, C3 | None | Solvent/Intermediate |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Propanol + thiophene | None | Thiophene | Steroid synthesis impurity |

| 3-(Difluoromethyl)-1-methyl-1H-Pyrazole-4-carboxamide | Pyrazole | Difluoromethyl | Pyrazole | Agrochemicals |

Research Findings and Implications

- Metabolic Stability: Fluorine atoms in 3,3-Difluoro-1-pyrrolidinepropanol reduce oxidative metabolism, as seen in related difluorinated pyrazoles (), but the pyrrolidine ring may introduce susceptibility to enzymatic hydrolysis compared to non-amine fluorinated alcohols .

- Solubility: The compound’s logP is likely higher than 1,3-Difluoro-2-propanol due to the pyrrolidine but lower than aromatic analogs like e (), striking a balance for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.